molecular formula C7H5F3N2O2 B1583538 2-Nitro-3-(trifluoromethyl)aniline CAS No. 386-71-0

2-Nitro-3-(trifluoromethyl)aniline

Cat. No. B1583538
CAS RN: 386-71-0
M. Wt: 206.12 g/mol
InChI Key: ZLWSMUKHEYFHAB-UHFFFAOYSA-N
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Description

2-Nitro-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5F3N2O2 and a molecular weight of 206.12 . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The molecule contains a total of 19 bonds. There are 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Catalytic Hydrogenation in Chemical Manufacturing

2-Nitro-3-(trifluoromethyl)aniline is involved in catalytic hydrogenation processes. The compound is used in the production of anilines, key intermediates in manufacturing agrochemicals, pharmaceuticals, and dyes. Platinum single-atom and pseudo-single-atom structures supported on FeOx have shown high activity and selectivity in hydrogenating substituted nitroarenes, including compounds similar to this compound, offering environmental benefits and reusability (Wei et al., 2014).

Molecular and Electronic Properties

Spectroscopic investigations of compounds like 4-nitro-3-(trifluoromethyl)aniline (a close analogue of this compound) provide insights into their vibrational, structural, thermodynamic, and electronic properties. Studies using Fourier transform infrared (FT-IR) and FT-Raman spectra, along with ab initio and DFT methods, help understand the influence of substituent groups on these properties, which is crucial for various chemical applications (Saravanan et al., 2014).

Synthesis and Reactions

Research on the synthesis of related compounds like 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes demonstrates methods for producing complex molecules that incorporate the trifluoromethyl group and nitro functionalities. These compounds, including those derived from this compound, show characteristic conjugated addition reactions, indicating their potential utility in various chemical syntheses (Barkov et al., 2016).

Application in Polymer Technology

This compound derivatives are employed in the synthesis of high-performance materials like polyimides. For instance, end-capped polyimides with trifluoromethyl phenylethynylaniline exhibit high thermal stability and are useful in advanced material applications, highlighting the compound's significance in polymer chemistry (Jiansheng, 2007).

Catalysis in Organic Synthesis

The compound's derivatives are important in catalysis, particularly in the selective hydrogenation of nitro compounds to anilines. This process is crucial in producing a variety of chemicals, including pharmaceuticals and dyes. Research shows the use of various catalysts, including gold nanoparticles and iron oxide nanocrystals, to efficiently and selectively reduce nitroarenes to anilines, a reaction where this compound derivatives could be involved (Junge et al., 2010).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area . In case of exposure, it is advised to seek medical attention .

Mechanism of Action

Target of Action

The primary targets of 2-Nitro-3-(trifluoromethyl)aniline are currently unknown. This compound is a derivative of aniline, which is a building block in the synthesis of many pharmaceuticals and dyes . .

Mode of Action

As a nitroaniline derivative, it may undergo reduction to form an aromatic amine, which can interact with various biological targets . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature and pH . .

properties

IUPAC Name

2-nitro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3-5(11)6(4)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWSMUKHEYFHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278837
Record name 2-nitro-3-(trifluoromethyl)aniline
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Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

386-71-0
Record name 386-71-0
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Record name 2-nitro-3-(trifluoromethyl)aniline
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Record name 2-Nitro-3-(trifluoromethyl)aniline
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Synthesis routes and methods I

Procedure details

N-(2-Nitro-3-trifluoromethyl-phenyl)-acetamide (Helvetica 1947, p. 107) (3.6 g) was dissolved in EtOH and heated to 105° C. prior to the addition of 1N NaOH (60 ml) and 50% NaOH (10 ml). After 2.5 h, the reaction was cooled to rt and EtOAc was added. The organic layer was washed with water and brine. Then it was dried and concentrated to give a crude 2-nitro-3-trifluoromethyl-phenylamine (2.79 g): 1H NMR (CDCl3, δppm, 300 mHz) 5.0 (s, 2H), 7.02 (d, 1H), 7.10 (d, 1H), 7.38 (t, 1H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of N-(2-nitro-3-trifluoromethyl-phenyl)-acetamide (0.9 g, 3.6 mmol) in ethanol (23 mL) was added an aq. solution of 20% aq. sodium hydroxide (4.5 mL) and the mixture was heated to reflux for one hour. After completion of the reaction, the reaction mixture was cooled to room temperature and the solvents were evaporated. The reaction mixture was then diluted with water (50 mL), extracted with ethyl acetate (2×25 mL). The combined organic layers were dried over sodium sulphate and concentrated to dryness to get the title compound as yellow solid (0.67 g, 95.54%).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Yield
95.54%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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